Cyclopenta[a]fluorene-4,10-dione, 1-phenyl-5,5a-dihydro-1H-1,2,5,10a-tetraaza-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-5,5a-dihydro-1H-pyrazolo[4’,3’:5,6]pyrimido[2,1-a]isoindole-4,10-dione is a complex heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines multiple fused rings, making it a subject of study for its potential therapeutic applications.
Preparation Methods
The synthesis of 1-phenyl-5,5a-dihydro-1H-pyrazolo[4’,3’:5,6]pyrimido[2,1-a]isoindole-4,10-dione typically involves multi-step reactions. One common synthetic route includes the condensation of aminopyrazole with a suitable diketone, followed by cyclization under acidic or basic conditions . Industrial production methods may involve optimizing these reaction conditions to increase yield and purity, often using catalysts and controlled environments to ensure consistency .
Chemical Reactions Analysis
1-Phenyl-5,5a-dihydro-1H-pyrazolo[4’,3’:5,6]pyrimido[2,1-a]isoindole-4,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 1-phenyl-5,5a-dihydro-1H-pyrazolo[4’,3’:5,6]pyrimido[2,1-a]isoindole-4,10-dione involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can disrupt cell cycle progression, leading to apoptosis in cancer cells . The pathways involved include the modulation of cell signaling cascades that regulate cell proliferation and survival .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, which also exhibit kinase inhibitory activities. 1-phenyl-5,5a-dihydro-1H-pyrazolo[4’,3’:5,6]pyrimido[2,1-a]isoindole-4,10-dione is unique due to its specific ring fusion and substitution pattern, which confer distinct biological properties . Other similar compounds include:
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Properties
Molecular Formula |
C18H12N4O2 |
---|---|
Molecular Weight |
316.3 g/mol |
IUPAC Name |
3-phenyl-1,3,4,8-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-2(6),4,10,12,14-pentaene-7,16-dione |
InChI |
InChI=1S/C18H12N4O2/c23-16-14-10-19-22(11-6-2-1-3-7-11)17(14)21-15(20-16)12-8-4-5-9-13(12)18(21)24/h1-10,15H,(H,20,23) |
InChI Key |
FGYIGBHAOHHCHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC4N3C(=O)C5=CC=CC=C45 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.